FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid
Overview
Description
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes an amino group, a furan ring, and a butyric acid moiety, making it a versatile building block in organic synthesis and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid typically involves the protection of the amino group with the FMOC group. One common method is the reaction of (S)-3-Amino-4-(2-furyl)-butyric acid with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted amino acid derivatives
Scientific Research Applications
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents .
Mechanism of Action
The mechanism of action of FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be deprotected under basic conditions, revealing the free amino group for further reactions. This allows for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- FMOC-(S)-3-Amino-3-(2-furyl)-propionic acid
- FMOC-(S)-3-Amino-3-(2-thienyl)-propionic acid
- FMOC-(S)-3-Amino-3-(2-pyridyl)-propionic acid
Uniqueness
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid is unique due to its specific structure, which includes a butyric acid moiety and a furan ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJEKXVMOCXPC-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601156907 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-07-5 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270263-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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